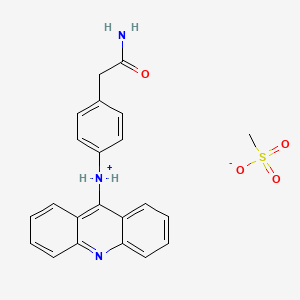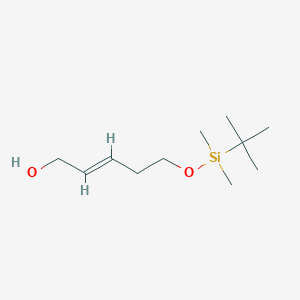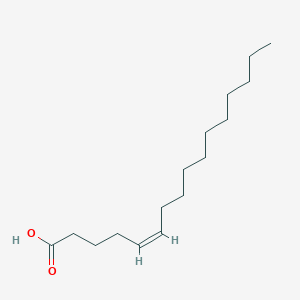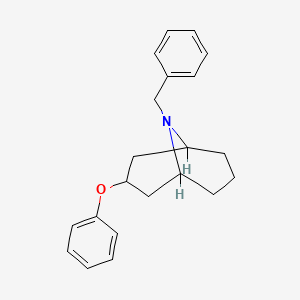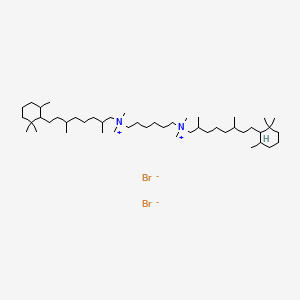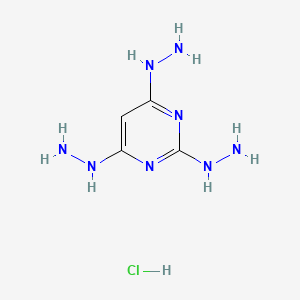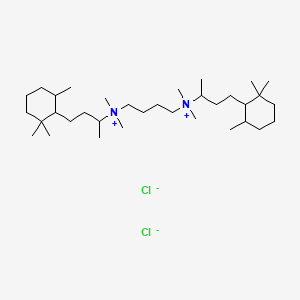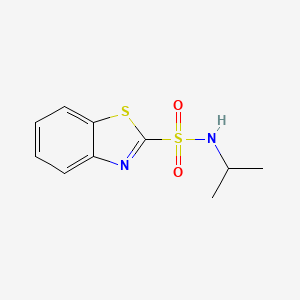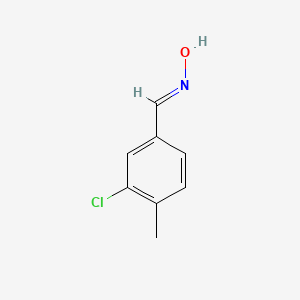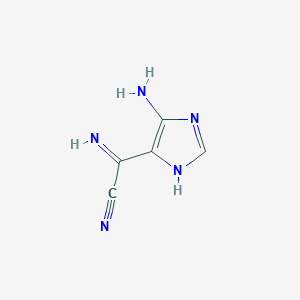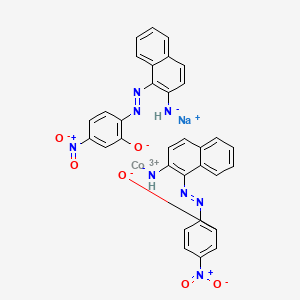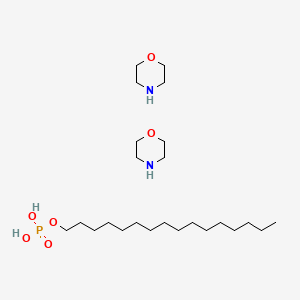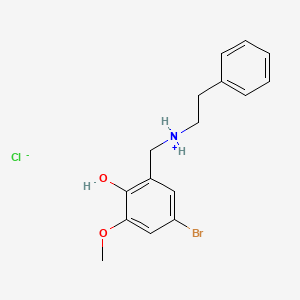
4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride is a chemical compound with a complex structure that includes bromine, hydroxyl, methoxy, and azanium chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride typically involves multiple steps, starting with the bromination of a phenolic compound, followed by methoxylation and subsequent reaction with an azanium chloride derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dehalogenated or demethylated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction could yield simpler phenolic compounds.
Scientific Research Applications
(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The azanium chloride moiety may also play a role in ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride
- (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(1-hydroxy-1-phenylpropan-2-yl)azanium chloride
Uniqueness
Compared to similar compounds, (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
68398-07-2 |
|---|---|
Molecular Formula |
C16H19BrClNO2 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H18BrNO2.ClH/c1-20-15-10-14(17)9-13(16(15)19)11-18-8-7-12-5-3-2-4-6-12;/h2-6,9-10,18-19H,7-8,11H2,1H3;1H |
InChI Key |
BBNPJDZYBKTEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C[NH2+]CCC2=CC=CC=C2)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


